Documented Biological Screening: Trypanosoma cruzi LAP Inhibition at 30 µM Provides Target Engagement Data Absent for Many Non-Evaluated Analogs
The target compound has been evaluated for inhibition of Trypanosoma cruzi leucine aminopeptidase (LAP) at a concentration of 30 µM, as recorded in the ChEMBL database . While the exact percent inhibition value is not publicly reported, this screening event distinguishes it from the majority of structurally similar analogs (e.g., N-(thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide, 1-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide) that have no publicly available biological profiling data. The existence of this assay record provides a starting point for further mechanism-of-action studies and enables more informed procurement decisions when building screening sets for anti-trypanosomal research.
| Evidence Dimension | Biological screening availability |
|---|---|
| Target Compound Data | Screened at 30 µM against T. cruzi LAP (ChEMBL assay) |
| Comparator Or Baseline | Most close analogs (e.g., N-(thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide) have no reported biological evaluation. |
| Quantified Difference | Presence vs. absence of target-engagement screening data; no direct IC50 comparison available. |
| Conditions | ChEMBL bioassay; compound tested at 30 µM. |
Why This Matters
Researchers selecting compounds for anti-trypanosomal screening libraries can prioritize this compound over unevaluated analogs because its preliminary target-engagement data reduces the risk of investing in completely uncharacterized chemical matter.
